6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of cyclohexa-2,4-dien-1-one derivatives with appropriate substituted anilines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6-[1-(4-Chlorophenyl)-8-nitro-4H-benzo[f]quinolin-3-ylidene]cyclohexa-2,4-dien-1-one: A closely related compound with similar structural features.
Other Nitroquinoline Derivatives: Compounds with a quinoline core and nitro substitution, which exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of 6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64516-20-7 |
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Molecular Formula |
C25H15ClN2O3 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-8-nitrobenzo[f]quinolin-3-yl]phenol |
InChI |
InChI=1S/C25H15ClN2O3/c26-17-8-5-15(6-9-17)21-14-23(20-3-1-2-4-24(20)29)27-22-12-7-16-13-18(28(30)31)10-11-19(16)25(21)22/h1-14,29H |
InChI Key |
CTYDVWFLXDAELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C4=C(C=C3)C=C(C=C4)[N+](=O)[O-])C(=C2)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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